Lufenuron
Overview
Description
Lufenuron is a benzoylurea pesticide primarily used as an insect growth regulator. It is widely known for its effectiveness in controlling flea infestations in veterinary medicine and as an agricultural pesticide against various pests. The compound works by inhibiting the synthesis of chitin, an essential component of the exoskeleton in insects, thereby preventing their development and causing their eventual death .
Mechanism of Action
Target of Action
Lufenuron is primarily targeted at insects, particularly fleas and larvae of Lepidoptera and Coleoptera . Its primary target within these organisms is chitin, a critical component of an insect’s exoskeleton .
Mode of Action
This compound functions as an insect growth regulator. It disrupts the normal development of flea larvae by inhibiting the production of chitin . Chitin is essential for the development of the insect’s exoskeleton during the molting process . Without chitin, the flea larvae cannot develop a proper exoskeleton, resulting in their inability to mature into adult fleas .
Biochemical Pathways
This compound affects the chitin synthesis pathway in insects. It inhibits the production or deposition of insect chitin, thereby affecting insect molting and achieving its insecticidal effect . The larvae exposed to this compound showed reduced carbohydrate and lipid content, while the protein levels decreased or increased depending on the dosage of this compound . The expression of several chitin synthesis genes was down-regulated, whereas the expressions of two chitin degradation genes were significantly enhanced .
Pharmacokinetics
This compound is quickly absorbed into the blood, both after injection and oral administration . It is then deposited in the animal’s body fat from where it is slowly released back into the bloodstream . This slow release ensures that the active ingredient is delivered directly to the target pests and provides protection against fleas for up to 30 days with a single dose .
Result of Action
The result of this compound’s action is the effective control of flea populations. By preventing the maturation of new fleas, this compound effectively breaks the flea life cycle, reducing the flea population over time . This is particularly important in managing flea infestations, as it helps prevent future generations of fleas from developing .
Action Environment
This compound is persistent in the environment . Its efficacy can be influenced by environmental factors such as temperature and humidity, which can affect its absorption and distribution in the host organism . .
Biochemical Analysis
Biochemical Properties
Lufenuron interacts with key enzymes involved in the synthesis of chitin, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) . It increases the activity of these enzymes, leading to an overproduction of chitin and subsequent disruption of normal insect growth and development .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been shown to affect the nutrient content and detoxification enzyme expression in Aedes aegypti larvae .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits the normal function of enzymes involved in chitin synthesis, leading to an overproduction of chitin and disruption of normal insect growth and development .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound can cause long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of chitin synthesis. It interacts with enzymes such as ALT and AST, leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lufenuron is synthesized through a multi-step process involving several key reactions:
Addition Reaction: The initial step involves the addition of 2,5-dichloroaniline to 1,1,2,3,3,3-hexafluoropropene to form an intermediate.
Nitration Reaction: The intermediate undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are then reduced to amines.
Esterification Reaction: The resulting amines are esterified to form the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The technical process is designed to be simple and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Lufenuron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the replacement of halogen atoms with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Lufenuron has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving chitin synthesis inhibitors and their mechanisms.
Biology: this compound is employed in research on insect physiology and development, particularly in studies on chitin synthesis and its role in insect growth.
Medicine: The compound is used in veterinary medicine for controlling flea infestations in pets.
Industry: this compound is used as an agricultural pesticide to control pests in crops such as cabbage, cotton, and maize. .
Comparison with Similar Compounds
Diflubenzuron: Another benzoylurea pesticide used primarily in agriculture.
Flufenoxuron: Known for its effectiveness against a wide range of insect pests.
Hexaflumuron: Used in pest control, particularly against termites
Lufenuron’s unique properties and broad-spectrum efficacy make it a valuable tool in pest management and scientific research.
Properties
IUPAC Name |
N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJGUXAGUPAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034357 | |
Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103055-07-8, 130841-22-4, 130841-26-8 | |
Record name | Lufenuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103055-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lufenuron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103055078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufenuron, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufenuron, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lufenuron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11424 | |
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Record name | Lufenuron | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759097 | |
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Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUFENURON, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4629851K7Q | |
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Record name | LUFENURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R754M4918 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUFENURON, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CR45YMS74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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